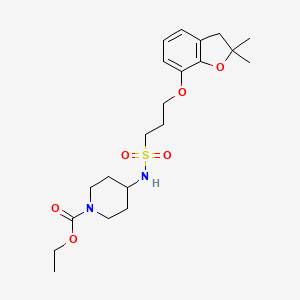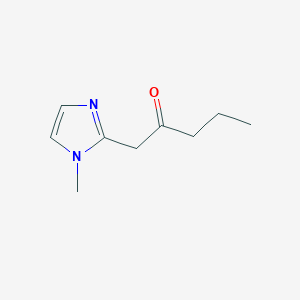![molecular formula C10H11F2NO2 B2433130 (NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine CAS No. 1050885-93-2](/img/structure/B2433130.png)
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine” is also known as "(1E)-1-[2-(difluoromethoxy)phenyl]propan-1-one oxime" . It is a product used for proteomics research applications .
Molecular Structure Analysis
The molecular formula of this compound is C10H11F2NO2 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.2 . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results for this specific compound.Applications De Recherche Scientifique
Hydroxylamine Derivatives in Chemical Reactions
- Hydroxylamine derivatives demonstrate unique reactivity in chemical reactions. For instance, they can react with diphenylphosphinic chloride to produce specific phosphinylhydroxylamines, which have applications in creating unique chemical structures and reactions (Harger, 1982).
Inhibition of Biological Enzymes
- Some hydroxylamine analogs, like α-aminooxy-β-phenyl-propionic acid, have been identified as potent inhibitors of enzymes such as phenylalanine ammonia-lyases in plants and fungi. This inhibition can have implications for controlling certain biochemical pathways in organisms (Amrhein & Gödeke, 1977).
Electrochemistry Applications
- In electrochemical applications, hydroxylamine derivatives have shown stability in specific mediums, leading to their use in synthesizing compounds like azoxy compounds and benzoxazine diones. These findings are significant for developing new electrochemical synthesis methods (Cristea et al., 2005).
Potential in Delaying Cellular Senescence
- N-t-Butyl hydroxylamine, a derivative of hydroxylamine, has demonstrated potential in delaying senescence in human lung fibroblasts. This suggests that hydroxylamine derivatives could be significant in studying aging and developing anti-aging therapies (Atamna et al., 2000).
Synthesis of σ1 Ligands
- Hydroxylamine derivatives are useful in the synthesis of 1-alkyl-2-phenylethylamine derivatives, which are potent σ1 ligands. This has implications in the development of new drugs targeting the σ1 receptor (Nakazato et al., 1999).
Role in Glycoconjugate Synthesis
- Hydroxylamine is employed as a chemoselective ligation tool in the synthesis of glycoconjugates. This is crucial for applications in organic synthesis, glycobiology, and drug discovery (Chen & Xie, 2016).
Analytical Chemistry Applications
- Hydroxylamine derivatives are used in analytical chemistry, particularly in reactions with various metal ions, indicating their importance in chemical analysis and metal ion detection (Shendrikar, 1969).
Role in Advanced Oxidation Processes
- Hydroxylamine plays a crucial role in advanced oxidation processes, especially in Fe(II)-based systems. It's involved in transforming reactive species and regenerating Fe(II) from Fe(III) and Fe(IV), which is significant for environmental and chemical engineering applications (Li et al., 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-2-8(13-14)7-5-3-4-6-9(7)15-10(11)12/h3-6,10,14H,2H2,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXZDQNJNZGBPN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2433050.png)


![3-methyl-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2433056.png)

![(E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2433060.png)
![4-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2433061.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2433063.png)
![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2433064.png)
![2-[(2,3-Dimethoxyphenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2433066.png)

![Benzo[d]thiazol-6-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2433070.png)